2-(4-Methyl-4-oxo-1,4lambda5-azaphosphinan-1-yl)acetic acid
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Overview
Description
2-(4-Methyl-4-oxo-1,4lambda5-azaphosphinan-1-yl)acetic acid is a chemical compound with a unique structure that includes a phosphorus atom within a six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methyl-4-oxo-1,4lambda5-azaphosphinan-1-yl)acetic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a phosphine oxide with an appropriate acetic acid derivative. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and production rates .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methyl-4-oxo-1,4lambda5-azaphosphinan-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often include controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce phosphine oxides, while reduction reactions could yield phosphine derivatives .
Scientific Research Applications
2-(4-Methyl-4-oxo-1,4lambda5-azaphosphinan-1-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions, particularly those involving phosphorus chemistry.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and catalysts.
Mechanism of Action
The mechanism by which 2-(4-Methyl-4-oxo-1,4lambda5-azaphosphinan-1-yl)acetic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to participate in various chemical reactions, influencing biological pathways and processes .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methyl-4-oxo-1,4lambda5-azaphosphinan-1-yl)propanoic acid: This compound is structurally similar but has a propanoic acid group instead of an acetic acid group.
Phosphine oxides: These compounds share the phosphorus-oxygen bond but differ in their overall structure and functional groups.
Uniqueness
2-(4-Methyl-4-oxo-1,4lambda5-azaphosphinan-1-yl)acetic acid is unique due to its specific ring structure and the presence of both phosphorus and acetic acid functional groups. This combination of features gives it distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
2-(4-methyl-4-oxo-1,4λ5-azaphosphinan-1-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14NO3P/c1-12(11)4-2-8(3-5-12)6-7(9)10/h2-6H2,1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXBSVYXSOHAVLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP1(=O)CCN(CC1)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14NO3P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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